Methyl 2-cyano-3-methylbenzoate
Overview
Description
Methyl 2-cyano-3-methylbenzoate is an organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 g/mol. It is a derivative of benzoic acid where a cyano group (-CN) and a methyl group (-CH3) are attached to the benzene ring, and the carboxyl group (-COOH) is esterified with methanol to form the methyl ester.
Synthetic Routes and Reaction Conditions:
From 2-cyano-3-methylbenzoic Acid: The compound can be synthesized by esterifying 2-cyano-3-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
From 2-cyano-3-methylbenzaldehyde: Another method involves the oxidation of 2-cyano-3-methylbenzaldehyde to the corresponding carboxylic acid followed by esterification with methanol.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid or its derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-amino-3-methylbenzoic acid methyl ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-cyano-3-methylbenzoic acid
Reduction: 2-amino-3-methylbenzoic acid methyl ester
Substitution: Various amides and amines
Scientific Research Applications
Methyl 2-cyano-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Methyl 2-cyano-3-methylbenzoate is structurally similar to other benzoic acid derivatives such as methyl benzoate, methyl 3-cyano-2-methylbenzoate, and methyl 2-cyano-4-methylbenzoate. its unique combination of cyano and methyl groups on the benzene ring gives it distinct chemical properties and reactivity compared to these compounds.
Comparison with Similar Compounds
Methyl benzoate
Methyl 3-cyano-2-methylbenzoate
Methyl 2-cyano-4-methylbenzoate
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Properties
IUPAC Name |
methyl 2-cyano-3-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-7-4-3-5-8(9(7)6-11)10(12)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OINKWIOPYXLZJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601250727 | |
Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500024-27-1 | |
Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500024-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-cyano-3-methyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601250727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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